molecular formula C35H46O20 B7765760 Echinacoside CAS No. 737806-07-4

Echinacoside

Cat. No. B7765760
CAS RN: 737806-07-4
M. Wt: 786.7 g/mol
InChI Key: FSBUXLDOLNLABB-ISAKITKMSA-N
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Description

Echinacoside is a natural phenol and a caffeic acid glycoside from the phenylpropanoid class . It is constituted from a trisaccharide consisting of two glucose and one rhamnose moieties glycosidically linked to one caffeic acid and one dihydroxyphenylethanol (hydroxytyrosol) residue at the centrally situated rhamnose .


Synthesis Analysis

Echinacoside was first isolated from Echinacea angustifolia in 1950 . A study showed that the yield of echinacoside could be improved with endophytic fermentation by optimizing the fermentation condition . The yield of echinacoside was 150.47 times higher under the optimal conditions than under the control conditions .


Molecular Structure Analysis

The molecular formula of Echinacoside is C35H46O20 . It is a caffeic acid glycoside from the phenylpropanoid class . It is constituted from a trisaccharide consisting of two glucose and one rhamnose moieties glycosidically linked to one caffeic acid and one dihydroxyphenylethanol (hydroxytyrosol) residue at the centrally situated rhamnose .


Physical And Chemical Properties Analysis

Echinacoside has a molecular formula of C35H46O20 and a molar mass of 786.73 g/mol . It has a melting point of 200 to 220 °C .

Scientific Research Applications

  • Neuroprotective Effects : ECH has been shown to be beneficial in treating neurological disorders. It demonstrates neuroprotective capabilities, especially in Parkinson’s and Alzheimer’s diseases, through mechanisms like reducing apoptosis, oxidative stress, and maintaining mitochondrial function in neuronal cells (Liu et al., 2018); (Deng et al., 2004); (Geng et al., 2007).

  • Hepatoprotective Properties : ECH exhibits protective effects against acute liver injury by inhibiting apoptosis and inflammation, thus holding potential for clinical management of liver damage (Li et al., 2014); (Wu et al., 2007).

  • Anticancer Activity : Studies have demonstrated the potential of ECH in cancer treatment, including pancreatic adenocarcinoma and breast cancer, by inducing apoptosis and modulating pathways like MAPK and Wnt/β-catenin signaling (Wang et al., 2016); (Tang et al., 2020).

  • Metabolic Insights : The metabolism of ECH in rats, including identification of its biliary metabolites, provides insights into its bioactivities and mechanisms of action in vivo (Jia et al., 2009).

  • Treatment of Osteoporosis : ECH shows promising results in treating osteoporosis, particularly in postmenopausal conditions, by affecting bone metabolism and reducing bone resorption (Li et al., 2013).

  • Antidepressant-like Effects : ECH exhibits potential in treating depressive disorders by activating pathways like AMPAR–Akt/ERK–mTOR and enhancing BDNF expression, which are critical in generating antidepressant effects (Chuang et al., 2021).

  • Anti-inflammatory Properties : ECH is effective in treating inflammatory conditions such as colitis, showcasing its anti-inflammatory potential and effectiveness in wound healing (Jia et al., 2014).

  • Activation of Trk Signaling : ECH can activate Trk receptors and their downstream pathways, offering neuroprotective effects against neurotoxic agents like rotenone (Zhu et al., 2013).

  • Anti-Senescence Activity : ECH has shown potential anti-senescence activity in human fibroblastic cells, highlighting its role in cellular aging processes (Xie et al., 2009).

Mechanism of Action

The neuroprotective effects of Echinacoside are thought to be mediated via effects on mitogen-activated protein kinase, nuclear factor kappa-B, caspases 3 and 8, as well as CHOP pathways . It has demonstrated inhibition of apoptosis in neural cell lines, demonstrating potential for use in the treatment of neurological conditions .

Safety and Hazards

According to the Material Safety Data Sheet, Echinacoside should be handled with protective gloves and a mask/respirator . In case of skin contact, it is advised to wash thoroughly with water and soap . If ingested, it is advised not to make an unconscious person vomit or swallow anything .

Future Directions

Echinacoside has shown promising potential in the inhibition of neurodegenerative disease progression . Experimental studies strongly suggest that Echinacoside exhibits a variety of beneficial effects associated with neuronal function, including protecting mitochondrial function, anti-oxidative stress, anti-inflammatory, anti-endoplasmic reticulum stress (ERS), regulating autophagy and so on . There is a growing evidence that Echinacoside may serve as an efficacious and safe substance in the future to counteract neurodegenerative disease .

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBUXLDOLNLABB-ISAKITKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0033469
Record name Echinacoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The neuroprotective effects are thought to be mediated via effects on mitogen-activated protein kinase, nuclear factor kappa-B, caspases 3 and 8, as well as CHOP pathways.
Record name Echinacoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15488
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Echinacoside

CAS RN

82854-37-3
Record name Echinacoside
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Record name Echinacoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Echinacoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.3)-O-[β-D-glucopyranosyl-(1.fwdarw.6)]-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate]
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Record name ECHINACOSIDE
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